molecular formula C22H17I2N3O2 B12040033 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide

3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B12040033
M. Wt: 609.2 g/mol
InChI Key: FZNTZDNBUWXOSF-DHRITJCHSA-N
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Description

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide typically involves multiple steps. One common route includes the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This is followed by the formation of a hydrazide derivative through the reaction with propanohydrazide. The final step involves the condensation reaction with 2-hydroxybenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of iodine atoms and the hydrazide group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diiodo-9H-carbazole: A simpler analog without the hydrazide and Schiff base functionalities.

    3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide: Lacks the Schiff base formed with 2-hydroxybenzaldehyde.

    3-(3,6-diiodo-9H-carbazol-9-yl)-1,2-propanediol: Contains a diol group instead of the hydrazide and Schiff base.

Uniqueness

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanohydrazide is unique due to its combination of iodine-substituted carbazole, hydrazide, and Schiff base functionalities. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.

Properties

Molecular Formula

C22H17I2N3O2

Molecular Weight

609.2 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H17I2N3O2/c23-15-5-7-19-17(11-15)18-12-16(24)6-8-20(18)27(19)10-9-22(29)26-25-13-14-3-1-2-4-21(14)28/h1-8,11-13,28H,9-10H2,(H,26,29)/b25-13+

InChI Key

FZNTZDNBUWXOSF-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O

Origin of Product

United States

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